molecular formula C9H7ClN2O2S B6628829 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide

5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide

Cat. No. B6628829
M. Wt: 242.68 g/mol
InChI Key: PTMWMTLMCAXAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide, also known as TL-32711, is a small molecule inhibitor of cellular inhibitor of apoptosis proteins (cIAPs). It has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide inhibits cIAPs, which are proteins that play a role in regulating cell survival and death. By inhibiting cIAPs, 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide promotes apoptosis in cancer cells. 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide also activates the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to enhance the immune response to viral infections, such as influenza and hepatitis B. 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide has also been shown to protect against ischemia-reperfusion injury in the heart and kidney.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide is its specificity for cIAPs, which allows for targeted inhibition of these proteins. 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide also has a relatively low toxicity profile compared to other chemotherapy drugs. However, 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide. One area of focus could be on developing more effective formulations of the drug to improve its solubility and bioavailability. Another area of focus could be on investigating the potential use of 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide in combination with other cancer therapies to enhance their efficacy. Additionally, further research could be done to explore the potential therapeutic applications of 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide in other diseases, such as viral infections and ischemia-reperfusion injury.

Synthesis Methods

5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide can be synthesized through a multi-step process starting with 5-chlorofuran-2-carboxylic acid. The acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to form the desired product.

Scientific Research Applications

5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to induce apoptosis (cell death) in cancer cells, particularly those resistant to chemotherapy. 5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide has also been shown to enhance the anti-tumor effects of other chemotherapy drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

5-chloro-N-(1,3-thiazol-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-2-1-6(14-7)9(13)12-5-8-11-3-4-15-8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMWMTLMCAXAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNC(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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